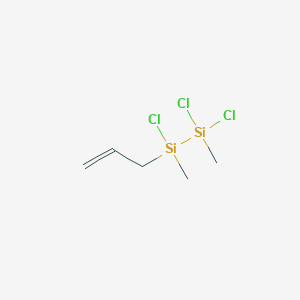
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane typically involves the reaction of trichlorosilane with appropriate organic reagents under controlled conditions. One common method includes the reaction of trichlorosilane with allyl chloride in the presence of a catalyst such as platinum or palladium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the desired disilane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the reaction and minimize by-products.
化学反应分析
Types of Reactions
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents such as tetrahydrofuran.
Substitution: Alkyl or aryl halides; reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituents used.
科学研究应用
1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用机制
The mechanism of action of 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane involves its interaction with various molecular targets through its reactive silicon centers. The compound can form covalent bonds with nucleophiles, leading to the formation of stable organosilicon compounds. The pathways involved in its reactions include nucleophilic substitution, addition, and elimination mechanisms.
相似化合物的比较
Similar Compounds
1,1,1-Trichloro-2-methyl-2-propanol: Similar in terms of the presence of trichloro groups but differs in its overall structure and reactivity.
2,2,2-Trichloro-1,1-dimethylethanol: Shares the trichloro and dimethyl groups but lacks the silicon atoms present in 1,1,2-Trichloro-1,2-dimethyl-2-(prop-2-en-1-yl)disilane.
Uniqueness
This compound is unique due to its silicon-based structure, which imparts distinct chemical properties and reactivity compared to carbon-based analogs. This uniqueness makes it valuable in applications requiring specific organosilicon functionalities.
属性
CAS 编号 |
192887-55-1 |
|---|---|
分子式 |
C5H11Cl3Si2 |
分子量 |
233.7 g/mol |
IUPAC 名称 |
dichloro-(chloro-methyl-prop-2-enylsilyl)-methylsilane |
InChI |
InChI=1S/C5H11Cl3Si2/c1-4-5-9(2,6)10(3,7)8/h4H,1,5H2,2-3H3 |
InChI 键 |
JEKMZYURRDDVLS-UHFFFAOYSA-N |
规范 SMILES |
C[Si](CC=C)([Si](C)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



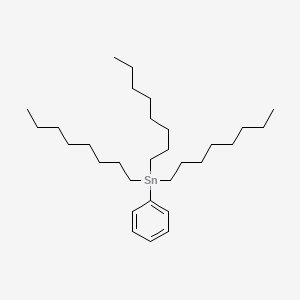
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
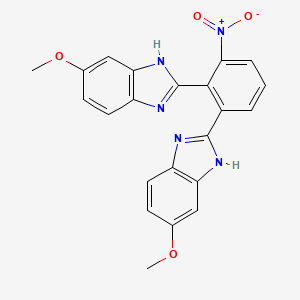
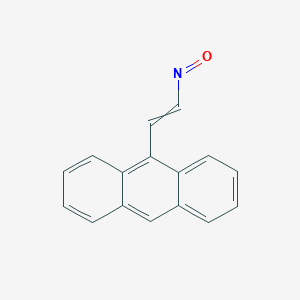
![(E)-N-[1-(Sulfoamino)ethylidene]-L-cysteine](/img/structure/B12552945.png)
![1-Chloro-4-[chloro(diethoxy)methyl]benzene](/img/structure/B12552958.png)
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
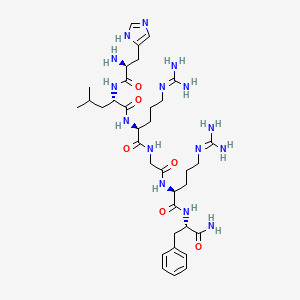
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)

silane](/img/structure/B12552985.png)
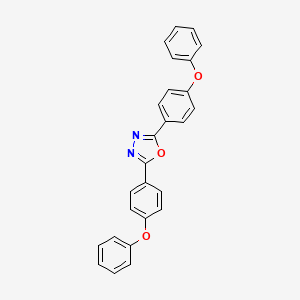
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
